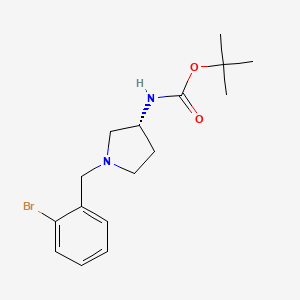

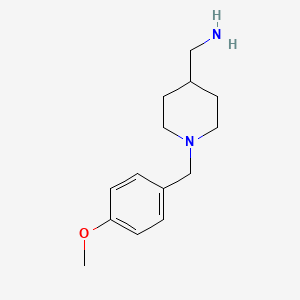

![molecular formula C16H18N8O B2408261 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide CAS No. 1448130-73-1](/img/structure/B2408261.png)

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in various studies . The synthesis process often involves the use of a scaffold replacement/ring cleavage strategy . The yield of the synthesis process can be quite high, with some reports indicating a yield of up to 80% .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazolopyrimidine core, which is isoelectronic with that of purines . This core is attached to an ethyl group and a pyridin-3-ylmethylazetidine-3-carboxamide group .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a significant area of research due to their broad applications in medicinal chemistry and material science. A study by Wamhoff, Kroth, and Strauch (1993) explores the conversion of enamino nitriles into O-ethylformimides, leading to the synthesis of heterocondensed pyrimidines. These pyrimidines are further cyclized to afford 1,2,4-triazolo[1,5-c]pyrimidines, showcasing the compound's utility in constructing complex heterocyclic structures Synthesis.

Antimicrobial Activity

The exploration of new antimicrobial agents is crucial due to the increasing resistance to existing drugs. Bhuiyan et al. (2006) synthesized [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives by reacting heteroaromatic o-aminonitrile with carbon disulfide, followed by various chemical treatments. Some of these derivatives exhibited pronounced antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial drugs Acta pharmaceutica.

Anticancer and Anti-inflammatory Activities

The search for new anticancer and anti-inflammatory agents remains a key focus in pharmaceutical research. Riyadh (2011) investigated N-arylpyrazole-containing enaminones and their reactions with various compounds, leading to the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines. Some of these compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, a standard anticancer drug Molecules.

Future Directions

The future directions for the research and development of “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide” and similar compounds could involve further exploration of their potential applications in drug design . Additionally, more studies could be conducted to better understand their synthesis, chemical reactions, mechanisms of action, and safety profiles.

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration .

Mode of Action

The compound interacts with its target, the c-Met receptor, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the improved activity of the compound .

Result of Action

The compound’s action results in the inhibition of the proliferation and migration of cancer cells . Specifically, it has shown significant growth inhibitory effects on PC3 cells .

Properties

IUPAC Name |

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O/c1-2-24-15-13(21-22-24)14(19-10-20-15)23-8-12(9-23)16(25)18-7-11-4-3-5-17-6-11/h3-6,10,12H,2,7-9H2,1H3,(H,18,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHIQPXKXSBSSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CN=CC=C4)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

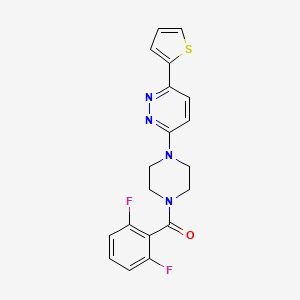

![N-[4-(methylthio)benzyl]-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2408179.png)

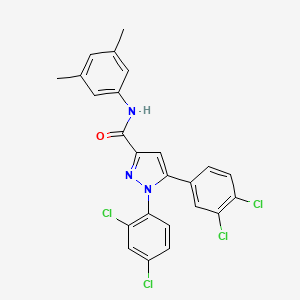

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2408186.png)

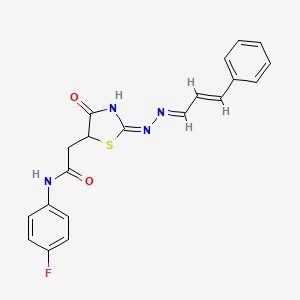

![4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole](/img/structure/B2408188.png)

![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2408195.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2408200.png)

![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B2408201.png)